DOWEX(R) 1X2

Übersicht

Beschreibung

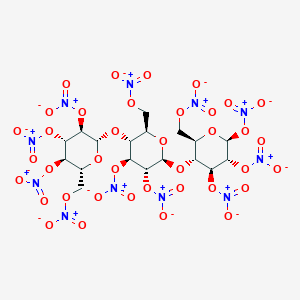

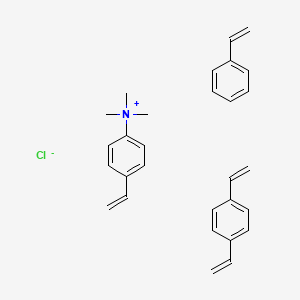

DOWEX® 1X2: is a type of ion-exchange resin, specifically an anion exchanger of type I, strongly basic. It is widely used in various applications due to its ability to exchange ions between a solid and a liquid without any permanent change in the structure of the solid. This resin is based on a microporous copolymer of styrene and divinylbenzene, which provides it with high resistance to oxidation, reduction, mechanical wear, and breakage .

Wirkmechanismus

DOWEX® 1X2

, also known as 1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride or MFCD00132715 , is a type of ion exchange resin . Ion exchange resins are widely used in different separation, purification, and decontamination processes. The most common examples are water softening and water purification .

Target of Action

The primary targets of DOWEX® 1X2 are ions present in a solution . The resin has the ability to exchange particular ions within the solution, hence the term ‘ion exchange resin’. This property is utilized in various applications, such as water treatment .

Mode of Action

DOWEX® 1X2 operates through a process called ion exchange. In this process, ions from the solution are exchanged with ions of a similar charge on the resin . For example, in water softening, the resin in the sodium ion form can exchange for calcium, thus removing calcium from hard water and replacing it with an equivalent quantity of sodium .

Pharmacokinetics

It functions externally to the body or in industrial processes, where it acts to remove or exchange ions in a solution .

Result of Action

The action of DOWEX® 1X2 results in the alteration of the ionic composition of a solution. In the context of water treatment, this can result in the softening of water, as the resin exchanges sodium ions for calcium and magnesium ions, which are the primary cause of water hardness .

Action Environment

The efficacy and stability of DOWEX® 1X2 can be influenced by various environmental factors. These include the pH of the solution, temperature, and the presence of other ions which could interfere with the ion exchange process . The physical form of the resin, such as bead size, can also impact its performance .

Biochemische Analyse

Biochemical Properties

The biochemical properties of DOWEX® 1X2 are primarily related to its role as an ion-exchange resin. It has the ability to exchange ions with a liquid without undergoing any permanent change in its structure . This property allows DOWEX® 1X2 to interact with various biomolecules, such as enzymes and proteins, in a reversible manner

Cellular Effects

As an ion-exchange resin, it is primarily used outside of biological systems for processes such as water treatment

Molecular Mechanism

The molecular mechanism of DOWEX® 1X2 is based on its ion-exchange properties. It can exchange ions with a liquid, allowing it to interact with various molecules in a reversible manner

Temporal Effects in Laboratory Settings

The temporal effects of DOWEX® 1X2 in laboratory settings are related to its stability and degradation over time. It is known to be durable and pH tolerant

Dosage Effects in Animal Models

As an ion-exchange resin, it is primarily used outside of biological systems

Metabolic Pathways

As an ion-exchange resin, it is primarily used outside of biological systems

Transport and Distribution

As an ion-exchange resin, it is primarily used outside of biological systems

Subcellular Localization

As an ion-exchange resin, it is primarily used outside of biological systems

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of DOWEX® 1X2 involves the polymerization of styrene and divinylbenzene. The process is controlled to produce whole, spherical beads that provide excellent kinetic and packing properties in chromatographic separations. The polymerization is typically carried out in a suspension, where the particle size and porosity are tightly regulated .

Industrial Production Methods: : Industrial production of DOWEX® 1X2 involves large-scale suspension polymerization. The resin beads are produced in a controlled environment to ensure uniformity and consistency. The process includes steps such as polymerization, washing, and drying to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: : DOWEX® 1X2 primarily undergoes ion-exchange reactions. These reactions involve the reversible interchange of ions between the resin and the surrounding solution. The resin can exchange anions such as chloride, sulfate, and nitrate with other anions in the solution .

Common Reagents and Conditions: : The ion-exchange reactions typically occur under mild conditions, with the resin being used in its hydrated form. Common reagents include sodium chloride, sulfuric acid, and nitric acid, which are used to regenerate the resin after it has been exhausted .

Major Products Formed: : The major products formed from these reactions are the exchanged ions. For example, when the resin is used to remove chloride ions from a solution, the major product is the chloride ion bound to the resin .

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, DOWEX® 1X2 is used for the separation and purification of various compounds. It is particularly useful in chromatographic separations due to its high selectivity and capacity .

Biology: : In biological research, the resin is used for the purification of proteins, nucleotides, and other biomolecules. Its ability to exchange ions makes it an essential tool in various biochemical processes .

Medicine: : In medicine, DOWEX® 1X2 is used in the purification of pharmaceuticals and the removal of impurities from drug formulations.

Industry: : In industrial applications, the resin is used in water treatment, food processing, and chemical manufacturing. It helps in the removal of unwanted ions and the purification of products .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds include other ion-exchange resins such as DOWEX® 1X4, DOWEX® 1X8, and AmberChrom 1X2. These resins also function as ion exchangers but differ in their cross-linking density and functional groups .

Uniqueness: : DOWEX® 1X2 is unique due to its specific cross-linking density and the type of functional groups it contains. This gives it distinct properties such as higher selectivity and capacity for certain ions compared to other resins .

Eigenschaften

IUPAC Name |

1,4-bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQMUEOYPPPODD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=C(C=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methylpyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B3344770.png)